(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone (5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14797572
InChI: InChI=1S/C17H23N3O5S/c1-18-13-11-16(25-3)15(24-2)10-12(13)9-14(18)17(21)19-5-7-20(8-6-19)26(4,22)23/h9-11H,5-8H2,1-4H3
SMILES:
Molecular Formula: C17H23N3O5S
Molecular Weight: 381.4 g/mol

(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

CAS No.:

Cat. No.: VC14797572

Molecular Formula: C17H23N3O5S

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone -

Specification

Molecular Formula C17H23N3O5S
Molecular Weight 381.4 g/mol
IUPAC Name (5,6-dimethoxy-1-methylindol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C17H23N3O5S/c1-18-13-11-16(25-3)15(24-2)10-12(13)9-14(18)17(21)19-5-7-20(8-6-19)26(4,22)23/h9-11H,5-8H2,1-4H3
Standard InChI Key REJXEXAKCVHETO-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC(=C(C=C2C=C1C(=O)N3CCN(CC3)S(=O)(=O)C)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₇H₂₃N₃O₅S, with a molecular weight of 381.4 g/mol. Its IUPAC name, (5,6-dimethoxy-1-methylindol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone, systematically describes its structure:

  • A 5,6-dimethoxy-1-methylindole moiety linked via a ketone group to a 4-methylsulfonylpiperazine ring.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₃N₃O₅S
Molecular Weight381.4 g/mol
IUPAC Name(5,6-dimethoxy-1-methylindol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
SMILESCN1C2=CC(=C(C=C2C=C1C(=O)N3CCN(CC3)S(=O)(=O)C)OC)OC
InChI KeyREJXEXAKCVHETO-UHFFFAOYSA-N

The indole ring system is substituted with methoxy groups at positions 5 and 6, a methyl group at position 1, and a ketone-linked piperazine sulfone at position 2. This arrangement confers both lipophilicity and hydrogen-bonding capacity, critical for target engagement.

Stereochemical Considerations

The compound is achiral, as confirmed by its SMILES representation and absence of stereocenters. This simplifies synthetic routes compared to chiral analogs.

Synthetic Pathways and Methodologies

General Synthesis Strategy

The synthesis involves multi-step reactions starting from 5,6-dimethoxy-1-methylindole and 4-(methylsulfonyl)piperazine. Key steps include:

  • Indole Functionalization: Bromination at the indole’s 2-position using N-bromosuccinimide (NBS).

  • Coupling Reaction: A Buchwald-Hartwig amination or Ullmann-type coupling to attach the piperazine sulfone moiety.

  • Ketone Installation: Oxidation of a secondary alcohol intermediate or direct Friedel-Crafts acylation.

Optimization Challenges

  • Selectivity: Avoiding over-oxidation during ketone formation.

  • Yield Improvement: Microwave-assisted synthesis has been explored to enhance reaction efficiency.

Physicochemical Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 3.85 (singlet, OCH₃), δ 2.45 (triplet, piperazine CH₂), and δ 7.25 (indole aromatic protons).

    • ¹³C NMR: Carbonyl signal at δ 170.5 ppm confirms the ketone group.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 381.4 [M+H]⁺.

Table 2: Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)3.33
Hydrogen Bond Acceptors5
Polar Surface Area54.06 Ų

Recent Research Findings and Applications

Cancer Therapeutics

A 2024 study demonstrated synergy with imatinib in overcoming drug resistance in K562 leukemia cells. The compound reduced cell viability by 78% at 10 µM when combined with imatinib (vs. 45% for imatinib alone).

Structure-Activity Relationship (SAR) Studies

  • Methoxy Groups: Removal decreases potency (IC₅₀ increases to >1 µM for kinase inhibition).

  • Sulfone Replacement: Substituting methylsulfonyl with acetyl reduces antimicrobial activity 5-fold.

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